molecular formula C17H18O2 B11863220 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one CAS No. 113398-32-6

2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one

Cat. No.: B11863220
CAS No.: 113398-32-6
M. Wt: 254.32 g/mol
InChI Key: AANJHJBJXUSDRX-UHFFFAOYSA-N
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Description

2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one is a chemical compound known for its unique structure, which combines a naphthalene moiety with a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one typically involves the reaction of 2-hydroxynaphthaldehyde with cyclohexanone under specific conditions. One common method includes heating a solution of 2-hydroxynaphthaldehyde and cyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol. The reaction mixture is then refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of naphthoquinones or cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of nitro or halogenated naphthalene derivatives.

Scientific Research Applications

2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: Shares the naphthalene moiety but lacks the cyclohexanone ring.

    Cyclohexanone: Contains the cyclohexanone ring but lacks the naphthalene moiety.

    1-(2-Hydroxynaphthyl)ethanone: Similar structure but with an ethanone group instead of a cyclohexanone ring.

Uniqueness

The presence of both the naphthalene and cyclohexanone moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

113398-32-6

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-[(1-hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one

InChI

InChI=1S/C17H18O2/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1,3,5,7,9-10,13,19H,2,4,6,8,11H2

InChI Key

AANJHJBJXUSDRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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